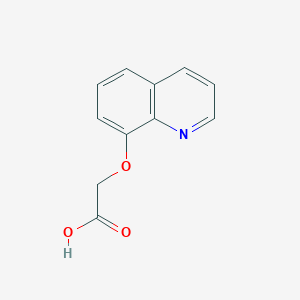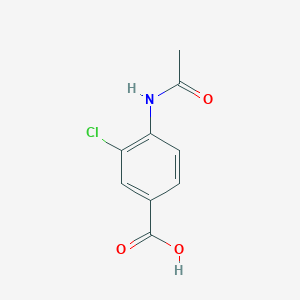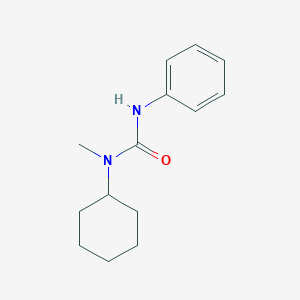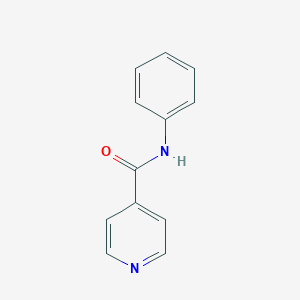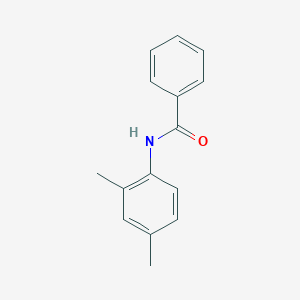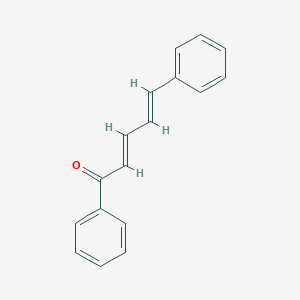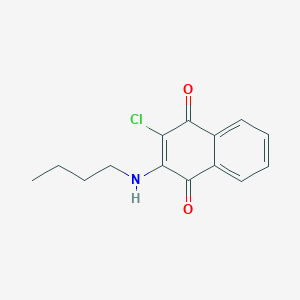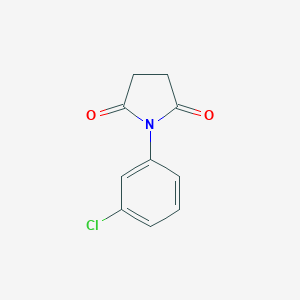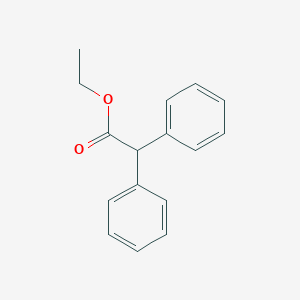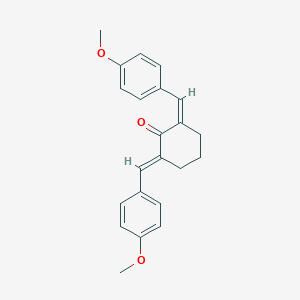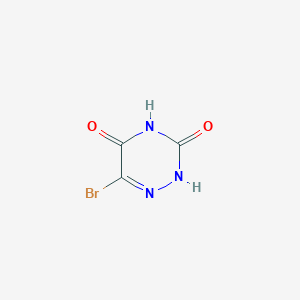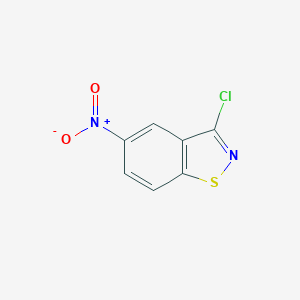
3-Chloro-5-nitro-1,2-benzisothiazole
描述
3-Chloro-5-nitro-1,2-benzisothiazole (CNBT) is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. CNBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring, with a chlorine atom and a nitro group attached to it.
科学研究应用
3-Chloro-5-nitro-1,2-benzisothiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit antimicrobial, antifungal, and anticancer properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as an anti-inflammatory and analgesic agent. In the field of agriculture, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit insecticidal and herbicidal properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as a photosensitizer in photodynamic therapy. In the field of material science, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit luminescent properties and has been studied for its potential use in organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 3-Chloro-5-nitro-1,2-benzisothiazole varies depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms by disrupting their cell membranes. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to disrupt the nervous system of insects and plants.
生化和生理效应
3-Chloro-5-nitro-1,2-benzisothiazole has been found to have various biochemical and physiological effects depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms without affecting human cells. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis in cancer cells without affecting normal cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to have low toxicity to mammals and birds.
实验室实验的优点和局限性
3-Chloro-5-nitro-1,2-benzisothiazole has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-Chloro-5-nitro-1,2-benzisothiazole is also stable under normal laboratory conditions. However, 3-Chloro-5-nitro-1,2-benzisothiazole has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. 3-Chloro-5-nitro-1,2-benzisothiazole is also expensive and not readily available in large quantities.
未来方向
There are several future directions for the study of 3-Chloro-5-nitro-1,2-benzisothiazole. In the field of medicine, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as an anti-inflammatory and analgesic agent. In the field of agriculture, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a natural herbicide and insecticide. In the field of material science, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a luminescent material for OLEDs. Additionally, further research is needed to determine the toxicity and environmental impact of 3-Chloro-5-nitro-1,2-benzisothiazole.
In conclusion, 3-Chloro-5-nitro-1,2-benzisothiazole is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Chloro-5-nitro-1,2-benzisothiazole and its impact on the environment and human health.
属性
CAS 编号 |
30747-87-6 |
|---|---|
产品名称 |
3-Chloro-5-nitro-1,2-benzisothiazole |
分子式 |
C7H3ClN2O2S |
分子量 |
214.63 g/mol |
IUPAC 名称 |
3-chloro-5-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H |
InChI 键 |
JLKBGSBCVBKCBM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
其他 CAS 编号 |
30747-87-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

